molecular formula C14H22N2OS B2754820 (2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone CAS No. 1443279-28-4

(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2754820
CAS No.: 1443279-28-4
M. Wt: 266.4
InChI Key: FQIMNRGIMCTOCQ-UHFFFAOYSA-N
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Description

(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone is a complex organic compound with the molecular formula C14H22N2OS and a molecular weight of 266.4 g/mol This compound is characterized by its unique structure, which includes a hexahydrobenzo[b]thiophene ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hexahydrobenzo[b]thiophene ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Attachment of the piperidine moiety: This step involves the coupling of the piperidine ring to the hexahydrobenzo[b]thiophene core, usually through a condensation reaction.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Ammonia, amine derivatives, and other nucleophiles under mild to moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.

    (2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of (2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c15-13-12(10-6-2-3-7-11(10)18-13)14(17)16-8-4-1-5-9-16/h10-11H,1-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIMNRGIMCTOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC3C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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